

Chemical Rationale and Structure-Activity Relationship (SAR)

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Ethacrynic Acid

CAS No.: 58-54-8

Cat. No.: S527494

Get Quote

The **α,β -unsaturated ketone** (enone) system in **Ethacrynic Acid** (EA) functions as a potent **Michael acceptor**. This electrophilic moiety readily undergoes covalent conjugate addition with biological nucleophiles, most notably the thiol group of cysteine residues in protein active sites [1] [2] [3]. This covalent binding is the fundamental mechanism underlying EA's diverse biological activities, from its original diuretic function to its repurposed anticancer effects [2] [4].

Strategic structural modifications of the EA scaffold can significantly modulate the reactivity of the Michael acceptor and its overall biological profile. Key SAR insights from recent studies are summarized below:

- **Enhancing Michael Acceptor Reactivity:** Introducing a **hydroxyl group** at the ortho-position to the carbonyl group creates an intramolecular hydrogen bond. This electron-withdrawing effect increases the electrophilicity of the β -carbon, enhancing its reactivity toward nucleophilic attack. One study reported that analog **8**, featuring this modification alongside a propargyl group, exhibited a dramatic increase in antiproliferative potency, achieving nanomolar IC_{50} values against several cancer cell lines [1].
- **Modification of the Carboxylic Acid:** The carboxylic acid moiety can be functionalized to improve drug-like properties or introduce new interactions. Common modifications include:
 - **Amide formation** with various alkyl and aryl amines [5].
 - **Esterification** [1].
 - Conversion to **urea** and **thiourea** derivatives [5].
- **Aromatic Ring Substitution:** Replacing the chlorine atoms on the aromatic ring can influence target selectivity and potency. For instance, replacing chlorines with hydroxyl groups was a key feature in the highly potent analog **8** [1].

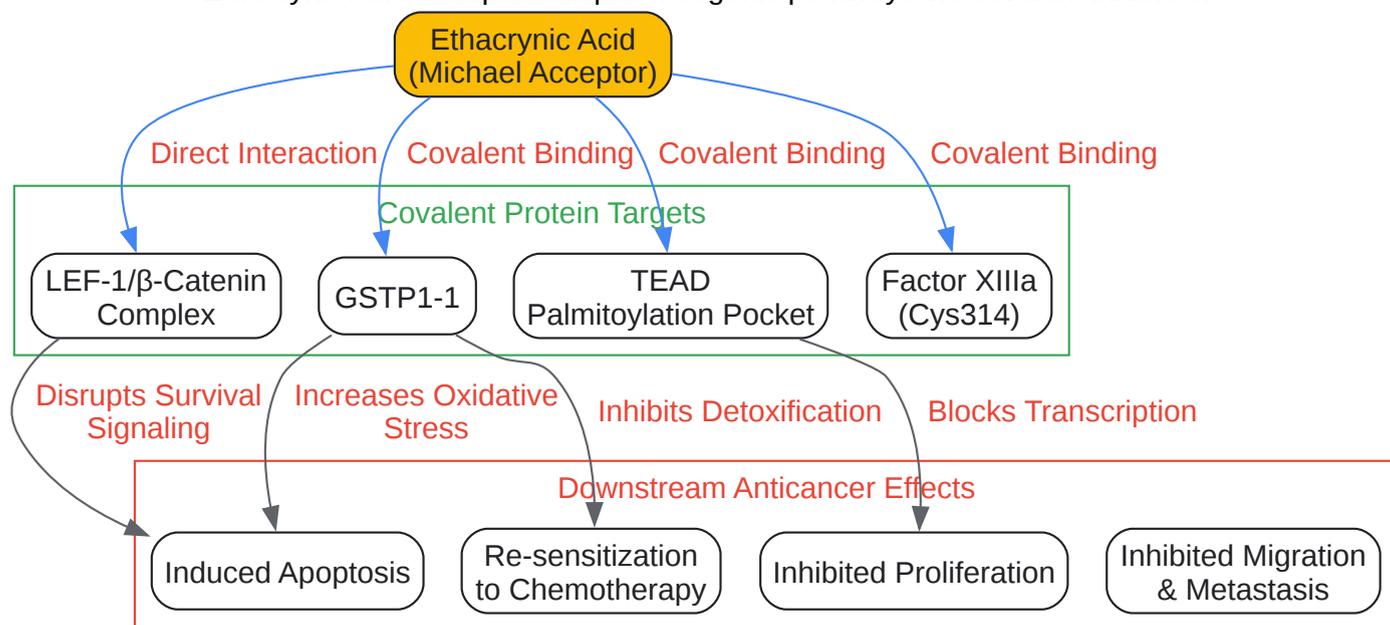
Biological Targets and Anticancer Mechanisms

EA's electrophilic center allows it to engage with multiple cellular targets, leading to a complex polypharmacological profile. The table below summarizes its key molecular targets and the consequent anticancer effects.

Target Protein / Pathway	Biological Consequence of Inhibition	Experimental Evidence (Cell Lines)
Glutathione S-Transferase P1-1 (GSTP1-1)	Reversal of chemoresistance; Increased oxidative stress; Sensitization to cytotoxic drugs [1] [2] [5].	HL60, MCF7, HCT116, various others [1] [2] [5].
Transcriptional Enhancer-Associated Domain (TEAD)	Inhibition of YAP/TAZ-TEAD transcription; Suppression of pro-proliferative & pro-survival gene expression [6].	NCI-H226 (lung cancer), virtual screening & functional assays [6].
Wnt/β-Catenin Pathway (via LEF-1)	Disruption of LEF-1/ β -catenin complex; Selective toxicity in cancer cells dependent on Wnt signaling [7].	Primary CLL cells, HEK293 [7].
Human Factor XIIIa (FXIIIa)	Inhibition of fibrin clot stabilization; Potential contribution to bleeding diathesis [3].	<i>In vitro</i> enzymatic assays (IC ₅₀ ~105 μ M) [3].
Ion Channels / NKCC2	Diuretic effect (original indication); off-target for anticancer use [2] [4].	Well-established pharmacological activity [2] [4].

The following diagram illustrates the interconnected signaling pathways impacted by EA, centered on its covalent inhibition of key proteins.

Ethacrynic Acid disrupts multiple oncogenic pathways via covalent inhibition



[Click to download full resolution via product page](#)

Quantitative Antiproliferative Activity Data

The broad anticancer potential of EA and its analogs is demonstrated by their cytotoxicity across a diverse panel of human cancer cell lines. The following table consolidates key IC₅₀ values from the literature.

Table: Antiproliferative Activity (IC₅₀) of EA and Selected Analogs

Compound	Structural Features	HL60 (Leukemia)	HCT116 (Colon)	A549 (Lung)	MCF7 (Breast)	PC3 (Prostate)	Other Cell Lines	Citation
Ethacrynic Acid (EA)	Parent compound	>10 μM	58 μM	87-178 μM	45-475 μM	67 μM	HepG2 (223 μM), SK-Mel-28 (122 μM) [2]	[1] [2]

Compound	Structural Features	HL60 (Leukemia)	HCT116 (Colon)	A549 (Lung)	MCF7 (Breast)	PC3 (Prostate)	Other Cell Lines	Citation
Analog 8	o-Hydroxyl; Propargyl	15 nM	-	41.2 nM	61.5 nM	68.7 nM	-	[1]
Analog 7	o-Hydroxyl; Butylamide	1.70 μ M	-	-	-	-	-	[1]
Analog 9	Dichloro; Butylamide	nd (not active)	-	-	-	-	-	[1]
Analog 10	Dichloro; Propargyl	0.58 μ M	-	-	-	-	-	[1]
Compounds 1-3, 10, 16(a-c), 17	Nitrogen heterocycles, Urea/Thiourea	0.86 - 2.37 μ M	28-48% viability at 1 μ M*	-	-	-	-	[5]

*For HCT116, cell viability percentage at 1 μ M was reported instead of IC₅₀.

Key Experimental Protocols and Workflows

To guide research into EA-based compounds, here are detailed methodologies for two critical assays: evaluating direct enzyme inhibition and cellular antiproliferative activity.

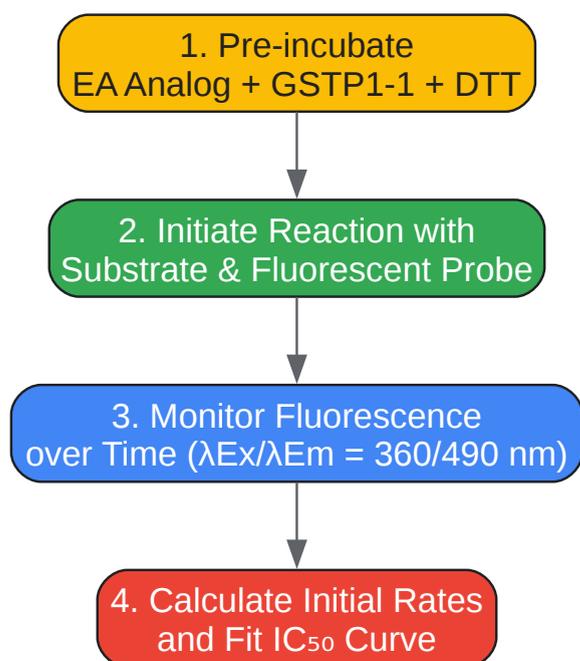
Direct Inhibition of Glutathione S-Transferase (GSTP1-1)

This assay measures the ability of EA or its analogs to inhibit GSTP1-1 activity, often a primary target.

- **Principle:** A fluorescence-based transglutamination assay monitors the enzyme's ability to conjugate a substrate to a fluorescent probe like dansylcadaverine. Inhibition reduces the fluorescence increase rate [3].
- **Detailed Workflow:**
 - **Reaction Setup:** In a buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM CaCl₂, 100 mM NaCl), pre-incubate the EA analog (1-100 μ M range) with a reducing agent (e.g., 5 μ L of 20 mM DTT) and human GSTP1-1 (e.g., 0.3 μ M) at 37°C for 10-15 minutes [3].
 - **Reaction Initiation:** Start the enzymatic reaction by adding the substrate mixture, including dansylcadaverine (e.g., 2 mM final concentration) [3].

- **Fluorescence Measurement:** Continuously monitor fluorescence emission (e.g., $\lambda_{Ex} = 360$ nm, $\lambda_{Em} = 490$ nm) for 10-30 minutes to determine the initial reaction rate [3].
- **Data Analysis:** Calculate residual enzyme activity at each inhibitor concentration. Fit the dose-response data using non-linear regression (e.g., a four-parameter logistic equation) to determine the IC_{50} value [3].

The experimental workflow for this assay can be visualized as follows:



[Click to download full resolution via product page](#)

In Vitro Antiproliferative Assay (CellTiter-Glo)

This cell-based assay is a standard for quantifying the cytotoxicity and antiproliferative effects of EA derivatives.

- **Principle:** The assay measures ATP levels, which are directly proportional to the number of metabolically active (viable) cells in culture. A luminescent signal is generated proportional to the ATP present [5].
- **Detailed Workflow:**
 - **Cell Plating:** Seed cancer cell lines (e.g., HL60, HCT116) in 96-well plates at a density optimized for linear growth (e.g., 2.5×10^5 cells/mL, 100 μ L/well). Include negative control (cells with vehicle) and blank (medium only) wells [1] [5].
 - **Compound Treatment:** After cell attachment (if applicable), add serially diluted EA analogs. Typical testing ranges are from nanomolar to low micromolar concentrations. Incubate plates for a predetermined time (e.g., 48-72 hours) at 37°C with 5% CO_2 [1] [5].
 - **Luminescence Detection:** Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo Reagent to each well. Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. Record luminescence using a plate reader [5].

- **Data Analysis:** Subtract the average blank value from all readings. Normalize compound-treated well readings to the vehicle control (considered 100% viability). Calculate the percentage of cell viability and use non-linear regression to determine IC₅₀ values [1] [5].

Research Applications and Future Directions

The investigation of EA as a Michael acceptor continues to evolve, with several promising research avenues:

- **Drug Repurposing and Combination Therapy:** EA is being clinically investigated as an adjuvant to reverse taxane resistance in prostate cancer (NCT05003388) and in advanced solid tumors [2].
- **Rational Design of Novel Analogs:** Recent work focuses on improving potency and selectivity. This includes synthesizing fluorescent EA analogs (e.g., PyTAP-based) for cellular tracking and mechanism-of-action studies [5], and developing derivatives with enhanced TEAD inhibitory activity, such as EA-C15, which showed sub-micromolar efficacy [6].
- **Targeting the Hippo Pathway:** The discovery of EA as a TEAD inhibitor opens a new front for targeting YAP/TAZ-driven cancers, a area of intense interest with several candidates in clinical trials [6].
- **Exploration Beyond Oncology:** The Michael acceptor property is being exploited in other therapeutic areas, such as the design of antisickling agents that modify hemoglobin oxygen affinity by targeting β Cys93 [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Improvement of the Chemical Reactivity of Michael ... [pmc.ncbi.nlm.nih.gov]
2. Ethacrynic Acid: A Promising Candidate for Drug ... [pmc.ncbi.nlm.nih.gov]
3. Ethacrynic acid is an inhibitor of human factor XIIIa [bmcparmacolotoxicol.biomedcentral.com]
4. Etacrynic acid: Uses, Interactions, Mechanism of Action [go.drugbank.com]
5. Design, Synthesis, Computational Studies, and Anti ... [pmc.ncbi.nlm.nih.gov]
6. Discovery of Repurposed Ethacrynic Acid and its ... [sciencedirect.com]
7. Ethacrynic Acid Exhibits Selective Toxicity to Chronic ... [journals.plos.org]
8. Michael Acceptor Compounds as Hemoglobin Oxygen ... [mdpi.com]

To cite this document: Smolecule. [Chemical Rationale and Structure-Activity Relationship (SAR)]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b527494#ethacrynic-acid-electrophilic-michael-acceptor>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com